molecular formula C6H6O4 B11998113 2,3-Furandione, 4-acetyldihydro- CAS No. 61203-07-4

2,3-Furandione, 4-acetyldihydro-

Cat. No.: B11998113
CAS No.: 61203-07-4
M. Wt: 142.11 g/mol
InChI Key: NILJTCCLWYQQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Furandione, 4-acetyldihydro-: , also known by its chemical formula C₆H₆O₄ , is a compound with the following structure:

Structure:HOOC-CO-CH₂-CO-CHO\text{Structure:} \quad \text{HOOC-CO-CH₂-CO-CHO} Structure:HOOC-CO-CH₂-CO-CHO

It is a derivative of furan-2,3-dione (maleic anhydride) in which one of the carbonyl groups has been reduced to a hydroxyl group. The compound exhibits interesting reactivity due to its fused furan ring and carbonyl functionality.

Preparation Methods

Synthetic Routes::

    Hydrogenation of Maleic Anhydride:
    • Maleic anhydride undergoes catalytic hydrogenation to yield 2,3-furandione, 4-acetyldihydro-. The reaction typically occurs under mild conditions using a suitable hydrogenation catalyst (e.g., palladium on carbon) and a hydrogen source.
    • The reaction proceeds as follows:

      Maleic Anhydride+H₂2,3-Furandione, 4-acetyldihydro-\text{Maleic Anhydride} + \text{H₂} \rightarrow \text{2,3-Furandione, 4-acetyldihydro-} Maleic Anhydride+H₂→2,3-Furandione, 4-acetyldihydro-

Industrial Production::
  • Industrial-scale production methods for this compound are not widely documented. It is primarily synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: 2,3-Furandione, 4-acetyldihydro- can be oxidized back to maleic anhydride under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl groups.

    Hydrolysis: Hydrolysis of the ester linkage can yield the corresponding diacid.

Common Reagents and Conditions::

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.

Major Products::
  • Reduction of maleic anhydride yields 2,3-furandione, 4-acetyldihydro- as the major product.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Materials Science: Investigated for its potential in polymer chemistry.

    Medicine: Limited research on its biological activity; further studies are needed.

    Industry: Rarely employed due to its specialized nature.

Mechanism of Action

  • The exact mechanism of action for 2,3-furandione, 4-acetyldihydro- remains unclear. It likely interacts with cellular components due to its carbonyl groups and furan ring.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

61203-07-4

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

4-acetyloxolane-2,3-dione

InChI

InChI=1S/C6H6O4/c1-3(7)4-2-10-6(9)5(4)8/h4H,2H2,1H3

InChI Key

NILJTCCLWYQQST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1COC(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.